

# Enniatin A1 chemical structure and properties

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## Compound of Interest

Compound Name: Enniatin A1

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## Enniatin A1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of **Enniatin A1**. It includes a summary of quantitative data, detailed experimental methodologies from cited literature, and visualizations of key biological pathways.

## Chemical Structure and Identity

**Enniatin A1** is a cyclic hexadepsipeptide, a class of mycotoxins produced by various species of *Fusarium* fungi.[1][2] Its structure consists of alternating D- $\alpha$ -hydroxyisovaleric acid and N-methyl-L-amino acid residues. Specifically, the **Enniatin A1** molecule is formed by the formal cyclocondensation of one N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine unit and two N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-isoleucine units.[3]

The chemical identity of **Enniatin A1** is defined by the following identifiers:

- IUPAC Name: (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone[3]
- Synonym: cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal][1]
- CAS Number: 4530-21-6[1][3]

## Physicochemical Properties

**Enniatin A1** is a white powder with the properties summarized in the table below.<sup>[1]</sup> It is generally soluble in organic solvents like ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but is insoluble in water.<sup>[1][4]</sup> For stable storage, it is recommended to keep the compound sealed at -20°C.<sup>[4]</sup>

Property	Value	Reference(s)
Molecular Formula	C <sub>35</sub> H <sub>61</sub> N <sub>3</sub> O <sub>9</sub>	<sup>[1][3]</sup>
Molecular Weight	667.89 g/mol	<sup>[1][3]</sup>
Appearance	White powder	<sup>[1]</sup>
Purity (typical)	≥95% to ≥98%	<sup>[1][4]</sup>
Solubility	Soluble in ethanol, methanol, DMF, DMSO; Insoluble in water	<sup>[1][4]</sup>
LogP	3.74630	
Storage Temperature	-20°C	<sup>[4]</sup>

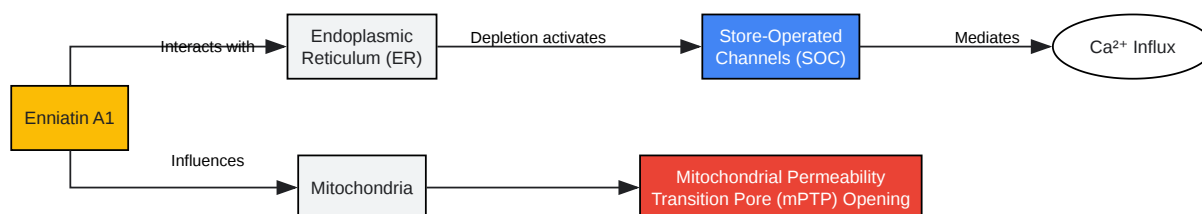
## Biological Activity and Mechanism of Action

**Enniatin A1** exhibits a broad spectrum of biological activities, including cytotoxic, antibiotic, antifungal, and insecticidal properties.<sup>[1][4]</sup> Its potential as an anticancer agent is an area of active research, attributed to its ability to induce apoptosis in various human cancer cell lines.<sup>[1]</sup>

## Ionophoric Activity and Calcium Homeostasis

Traditionally, enniatins have been classified as ionophores that embed within cellular membranes to transport monovalent cations like K<sup>+</sup>, Na<sup>+</sup>, and Ca<sup>2+</sup>, thereby disrupting cellular ion gradients and mitochondrial function.<sup>[3][4]</sup> However, recent studies indicate a more nuanced mechanism for **Enniatin A1**. It is suggested that **Enniatin A1** is not a direct Ca<sup>2+</sup> ionophore but rather induces Ca<sup>2+</sup> influx through store-operated channels (SOC).<sup>[5][6]</sup> This process appears to be influenced by the mitochondrial state.<sup>[5]</sup> Furthermore, **Enniatin A1** can

alter mitochondrial function by inducing the opening of the mitochondrial permeability transition pore.[5]

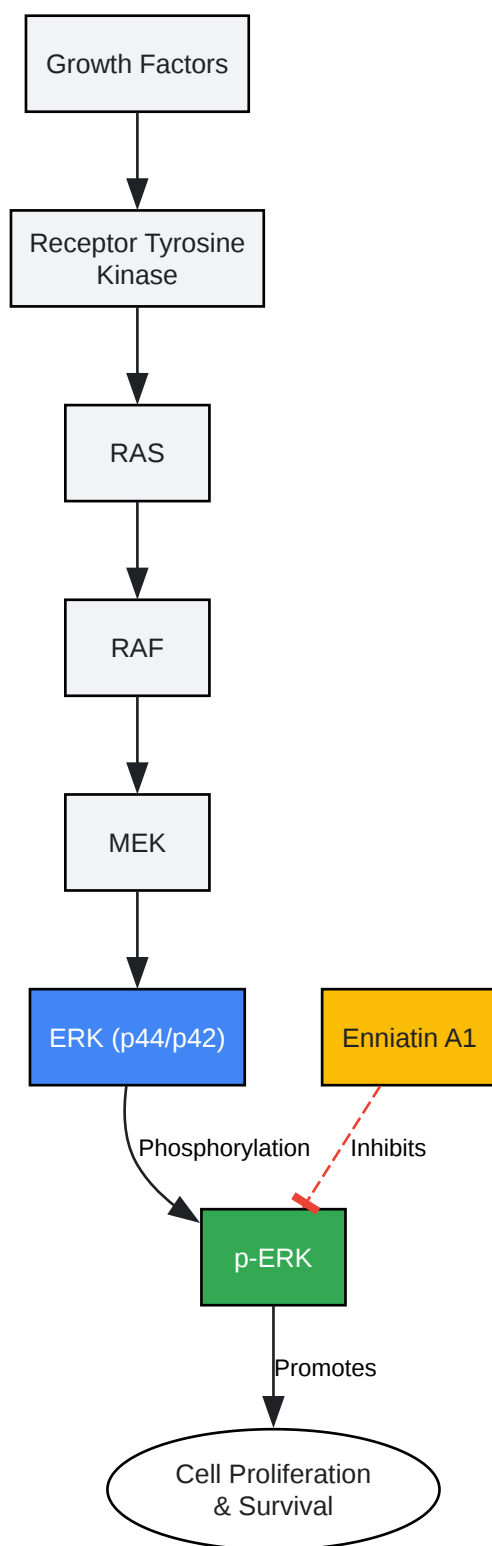


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Caption: Proposed mechanism of **Enniatin A1** on calcium homeostasis.

## Inhibition of ERK Signaling Pathway

**Enniatin A1** has been demonstrated to induce apoptotic cell death in H4IIE hepatoma cells, a process accompanied by the inhibition of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[4] Specifically, it diminishes the phosphorylation of ERK (p44/p42), a key step in a pathway crucial for cell proliferation and survival.[4]



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Caption: Inhibition of the ERK signaling pathway by **Enniatin A1**.

## Other Biological Targets

**Enniatin A1** is also an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism, with a reported IC<sub>50</sub> value of 49 µM in rat liver microsomes.

## Quantitative Biological Data

The biological effects of **Enniatin A1** have been quantified in various in vitro and in vivo models. The following table summarizes key data points.

Parameter	Cell Line / Model	Value	Reference(s)
IC <sub>50</sub> (ACAT Inhibition)	Rat Liver Microsomes	49 µM	
IC <sub>50</sub> (Cytotoxicity, 24h)	Caco-2 cells	12.3 µM	[7]
Limit of Quantification (LOQ)	Pig Plasma	0.1 ng/mL	[8]
No-Observed-Adverse-Effect Level (NOAEL, 28-day)	CD1 Mice (Enniatin complex)	20 mg/kg/day	[9]

## Experimental Protocols

This section details methodologies cited in the literature for the production, purification, quantification, and in vivo evaluation of **Enniatin A1**.

### Production and Purification

A common method for producing enniatins involves solid-state fermentation followed by chromatographic purification.

- Fungal Culture: *Fusarium tricinctum* is grown on a solid medium, such as corn or potato dextrose broth (PDB). [7][10]
- Extraction: The fungal culture is extracted with a solvent like hexane. [11]

- Purification: The crude extract undergoes purification using low-pressure liquid chromatography (LPLC) with a reverse-phase column (e.g., Amberlite XAD-7), followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[7]
- Verification: The purity and structure of the isolated **Enniatin A1** are confirmed using analytical HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]  
[10]



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Caption: General workflow for the purification of **Enniatin A1**.

## Quantification in Biological Matrices (Pig Plasma)

A sensitive method for quantifying **Enniatin A1** in plasma has been developed using LC-MS/MS.[8]

- Sample Preparation: A deproteinization step is performed on the plasma sample using acetonitrile.
- Clean-up: The supernatant is evaporated, and the resulting dry residue is resuspended in an acetonitrile/water solution (e.g., 80/20, v/v).
- Analysis: The prepared sample is analyzed by liquid chromatography combined with heated electrospray ionization tandem mass spectrometry. The method is validated using matrix-matched calibration graphs.[8]

## In Vivo Toxicity Study (28-Day Oral Dose in Mice)

A study evaluating the repeated-dose toxicity of an enniatin complex (containing **Enniatin A1**) was conducted in CD1(ICR) mice.[9]

- Test Substance: A mixture of Enniatin B, Enniatin B1, and **Enniatin A1** at a ratio of 4:4:1 was administered.

- Dosing: Male and female mice received daily oral doses of 0 (vehicle), 0.8, 4, and 20 mg/kg body weight for 28 days.
- Parameters Monitored: In-life parameters, food consumption, body and organ weights, hematology, blood biochemistry, and histopathology were assessed.[9]

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